molecular formula C41H70O5 B1243184 DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

Cat. No. B1243184
M. Wt: 643 g/mol
InChI Key: IEGKTGQMTJQYNI-BBXHSGSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:1/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.

Scientific Research Applications

Metabolomic Profiling in Lung Carcinoma

A study utilized untargeted metabolomics based on ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to identify metabolic changes in mice during lung carcinoma development. The research identified dysregulated metabolites involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, which could serve as potential diagnostic indicators. This suggests a role for DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) in the study of metabolic alterations associated with lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Lipidomic Profiling and Hypertension

A comprehensive plasma lipidomic profile was conducted in a study involving Mexican American families to understand the connection between hypertension and lipid metabolism. The research highlighted the significant association of diacylglycerols, including specific lipid species like DG 16:0/22:5 and DG 16:0/22:6, with various blood pressure metrics and the liability of hypertension. This highlights the potential use of DG(16:1(9Z)/22:4(7Z,10Z,13Z,16Z)/0:0) in studying hypertension-related lipidomic alterations (Kulkarni et al., 2013).

properties

Molecular Formula

C41H70O5

Molecular Weight

643 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13-14,16-18,20-21,24,26,39,42H,3-10,12,15,19,22-23,25,27-38H2,1-2H3/b13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1

InChI Key

IEGKTGQMTJQYNI-BBXHSGSRSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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